molecular formula C9H10N2O2 B14399153 N-Carbamoyl-N-methylbenzamide CAS No. 89879-88-9

N-Carbamoyl-N-methylbenzamide

Cat. No.: B14399153
CAS No.: 89879-88-9
M. Wt: 178.19 g/mol
InChI Key: GFEUTFCUZZNTGO-UHFFFAOYSA-N
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Description

N-Carbamoyl-N-methylbenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a carbamoyl group (–CONH2) and a methyl group (–CH3) attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Carbamoyl-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of benzoyl chloride with methylamine, followed by the addition of potassium cyanate to form the carbamoyl group. The reaction is typically carried out in an organic solvent such as dichloromethane under controlled temperature conditions.

Another method involves the direct reaction of benzamide with methyl isocyanate in the presence of a catalyst. This reaction proceeds under mild conditions and yields this compound with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or recrystallization to obtain the final product. The use of continuous flow reactors is also being explored to improve efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-Carbamoyl-N-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the carbamoyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are employed in substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Carbamoyl-N-methylbenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-Carbamoyl-N-methylbenzamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

N-Carbamoyl-N-methylbenzamide can be compared with other similar compounds such as:

    N-Methylbenzamide: Lacks the carbamoyl group, resulting in different chemical properties and reactivity.

    N-Carbamoylbenzamide: Lacks the methyl group, which affects its solubility and biological activity.

    N,N-Dimethylbenzamide: Contains two methyl groups, leading to increased steric hindrance and altered reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Carbamoyl-N-methylbenzamide, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves condensation reactions between substituted benzamides and carbamoylating agents. Key optimization parameters include solvent choice (e.g., dry THF or DMF), temperature control (60–80°C), and stoichiometric ratios of reactants. Catalytic agents like DMAP (4-dimethylaminopyridine) can accelerate reaction rates. Post-synthesis purification via recrystallization or column chromatography is critical for yield improvement. Characterization via 1^1H/13^{13}C NMR and FT-IR ensures structural fidelity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., C–H···O and N–H···O interactions) using single-crystal X-ray diffraction (SCXRD). Data collection parameters (e.g., monochromatic Mo-Kα radiation, λ = 0.71073 Å) and refinement software (SHELXL) are critical .
  • Spectroscopy : Use 1^1H/13^{13}C NMR to confirm substitution patterns and FT-IR to identify carbamoyl (C=O, ~1680 cm1^{-1}) and methylamide (N–H, ~3300 cm1^{-1}) functional groups. Mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations predict the electronic and reactive properties of this compound?

  • Methodological Answer :

  • Basis Sets : Use hybrid functionals (e.g., B3LYP) with 6-311G(d,p) basis sets to balance accuracy and computational cost. Compute molecular electrostatic potential (MEP) maps to identify nucleophilic/electrophilic sites, and Fukui functions to predict reactivity .
  • NLO Properties : Calculate hyperpolarizability (β) using DFT to assess nonlinear optical potential. Compare with experimental UV-Vis data to validate charge-transfer transitions .

Q. How do Hirshfeld surface and energy framework analyses elucidate intermolecular interactions in this compound?

  • Methodological Answer :

  • Hirshfeld Surfaces : Generate 3D surfaces (CrystalExplorer) to quantify close contacts (e.g., H···H, H···O). Color maps (dnorm_{norm}) highlight dominant interactions, while 2D fingerprint plots quantify contribution percentages .
  • Energy Frameworks : Calculate interaction energies (electrostatic, dispersion) to model crystal stability. For example, C16–H16B···O2 interactions may dominate packing stabilization .

Q. How should molecular docking studies be designed to evaluate this compound’s inhibitory potential against viral proteases?

  • Methodological Answer :

  • Target Selection : Use PDB structures (e.g., COVID-19 main protease, 6LU7). Prepare the ligand (this compound) by optimizing geometry at the B3LYP/6-311G(d,p) level .
  • Docking Protocols : Employ AutoDock Vina or Schrödinger Suite with flexible residue sampling. Validate binding poses using RMSD thresholds (<2.0 Å) and analyze hydrogen bonds/π-π interactions with catalytic residues (e.g., His41, Cys145) .

Q. What strategies resolve discrepancies between experimental crystallographic data and DFT-optimized structures?

  • Methodological Answer :

  • Basis Set Limitations : Augment basis sets (e.g., 6-311++G(d,p)) to account for polarization and diffuse functions.
  • Crystal Effects : Include solvent or lattice parameters in DFT-D3 (dispersion-corrected) calculations to mimic crystal packing. Compare torsional angles and bond lengths statistically (R2^2 > 0.95) .

Q. How are thermodynamic properties (e.g., Gibbs free energy, enthalpy) calculated for this compound?

  • Methodological Answer : Use Gaussian output files to compute ideal-gas thermodynamic functions (THERMO.PY , NIST). Analyze vibrational frequencies for zero-point energy corrections. Compare entropy contributions (ΔS) between solid-state and gas-phase models .

Properties

CAS No.

89879-88-9

Molecular Formula

C9H10N2O2

Molecular Weight

178.19 g/mol

IUPAC Name

N-carbamoyl-N-methylbenzamide

InChI

InChI=1S/C9H10N2O2/c1-11(9(10)13)8(12)7-5-3-2-4-6-7/h2-6H,1H3,(H2,10,13)

InChI Key

GFEUTFCUZZNTGO-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)C1=CC=CC=C1)C(=O)N

Origin of Product

United States

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